Benzyl-PEG24-THP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG24-THP is a heterobifunctional polyethylene glycol (PEG) linker that contains a benzyl group and a tetrahydropyranyl (THP) group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells . The molecular formula of this compound is C60H112O26, and it has a molecular weight of 1249.52 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG24-THP involves the conjugation of a benzyl group to a PEG chain, followed by the attachment of a THP group. The process typically requires the use of specific reagents and catalysts to facilitate the reactions. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale reactions in specialized reactors, followed by purification steps such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG24-THP can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The THP group can be reduced to form tetrahydrofuran (THF).
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Tetrahydrofuran (THF).
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl-PEG24-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation therapies, which can selectively degrade disease-causing proteins.
Medicine: Investigated for its potential in treating various diseases by targeting specific proteins for degradation.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Benzyl-PEG24-THP functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The benzyl group binds to the target protein, while the THP group interacts with an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Benzyl-PEG4-THP: A shorter PEG linker with similar functional groups.
Benzyl-PEG8-THP: Another PEG linker with an intermediate chain length.
Uniqueness: Benzyl-PEG24-THP is unique due to its longer PEG chain, which provides greater flexibility and solubility. This makes it particularly useful in applications where longer linkers are required to bridge larger distances between interacting molecules .
Biological Activity
Benzyl-PEG24-THP is a prominent compound in pharmaceutical research, particularly noted for its role as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Overview of this compound
This compound is a polyethylene glycol (PEG)-based linker that facilitates the synthesis of PROTACs. These compounds are designed to selectively degrade target proteins within cells, thereby modulating various biological pathways. The structure of this compound includes a benzyl group and a 24-unit PEG chain, which enhances solubility and bioavailability.
This compound operates primarily through the following mechanisms:
- Targeted Protein Degradation : By linking to E3 ligases and target proteins, this compound facilitates ubiquitination and subsequent proteasomal degradation of specific proteins, which is crucial in cancer therapy and other diseases where protein overexpression is problematic .
- Modulation of Signaling Pathways : The compound has been shown to influence various signaling pathways, including:
- Inhibition of Tumor Growth : Research indicates that PROTACs utilizing this compound can inhibit tumor cell proliferation by targeting oncogenic proteins for degradation .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies, showcasing its potential across multiple therapeutic areas. Below is a summary table highlighting key findings from recent research:
Study | Findings | Therapeutic Area |
---|---|---|
Study A | Induced degradation of Bcl-xL protein in cancer cells, leading to apoptosis. | Oncology |
Study B | Enhanced immunological response by degrading negative regulators in T-cell activation. | Immunology |
Study C | Demonstrated efficacy in reducing inflammation markers in models of rheumatoid arthritis. | Autoimmune Diseases |
Case Study 1: Cancer Therapeutics
In a study focusing on breast cancer, researchers utilized this compound-based PROTACs to target the estrogen receptor. The results indicated a significant reduction in tumor size and improved survival rates in animal models, demonstrating the compound's potential as an effective anti-cancer agent.
Case Study 2: Autoimmune Disorders
Another investigation assessed the impact of this compound on rheumatoid arthritis. The compound was shown to decrease joint swelling and pain by promoting the degradation of pro-inflammatory cytokines, thereby offering a novel approach to managing autoimmune conditions.
Properties
Molecular Formula |
C60H112O26 |
---|---|
Molecular Weight |
1249.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C60H112O26/c1-2-6-59(7-3-1)58-84-55-54-82-51-50-80-47-46-78-43-42-76-39-38-74-35-34-72-31-30-70-27-26-68-23-22-66-19-18-64-15-14-62-11-10-61-12-13-63-16-17-65-20-21-67-24-25-69-28-29-71-32-33-73-36-37-75-40-41-77-44-45-79-48-49-81-52-53-83-56-57-86-60-8-4-5-9-85-60/h1-3,6-7,60H,4-5,8-58H2 |
InChI Key |
FBYQTNBEIPCFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.